1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide
CAS No.: 2097910-36-4
Cat. No.: VC4543130
Molecular Formula: C14H14N6O2S
Molecular Weight: 330.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097910-36-4 |
|---|---|
| Molecular Formula | C14H14N6O2S |
| Molecular Weight | 330.37 |
| IUPAC Name | 1-methyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C14H14N6O2S/c1-20-10-12(8-18-20)23(21,22)19-9-13-14(17-7-6-16-13)11-2-4-15-5-3-11/h2-8,10,19H,9H2,1H3 |
| Standard InChI Key | ZIMZAYYKFJIEPC-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three heterocyclic systems: a pyrazole ring, a pyrazine ring, and a pyridine moiety. The pyrazole core is substituted at the 1-position with a methyl group and at the 4-position with a sulfonamide functional group. The sulfonamide nitrogen is further linked via a methylene bridge to the pyrazine ring, which itself is substituted at the 3-position with a pyridin-4-yl group. This configuration creates a planar, conjugated system with multiple sites for hydrogen bonding and π-π interactions, critical for potential biological interactions.
Physicochemical Characteristics
With a molecular formula of C₁₄H₁₄N₆O₂S and a molecular weight of 330.37 g/mol, the compound exhibits moderate polarity due to the sulfonamide group and nitrogen-rich heterocycles. The presence of the pyridine ring enhances solubility in polar solvents, while the hydrophobic pyrazole and pyrazine components may contribute to membrane permeability. The InChIKey (ZIMZAYYKFJIEPC-UHFFFAOYSA-N) confirms its unique stereochemical identity, distinguishing it from structurally similar analogs.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide typically involves multi-step reactions, as outlined below:
-
Pyrazole Ring Formation: Initial synthesis of the 1-methyl-1H-pyrazole-4-sulfonyl chloride precursor via cyclization of hydrazine derivatives with β-diketones or through [3+2] cycloaddition reactions.
-
Pyrazine-Pyridine Coupling: Introduction of the pyridin-4-yl group to the pyrazine ring using cross-coupling methodologies such as Suzuki-Miyaura reactions, employing palladium catalysts and boronic acid derivatives.
-
Sulfonamide Bond Formation: Reaction of the pyrazole sulfonyl chloride with the aminomethyl-pyrazine-pyridine intermediate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane).
Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions at the electron-rich pyridine nitrogen. Optimization of reaction conditions—such as temperature (typically 0–80°C), solvent polarity, and catalyst loading—is critical for achieving yields above 60%.
Chemical Reactivity
The compound’s reactivity is influenced by its functional groups:
-
Sulfonamide Group: Participates in hydrogen bonding with biological targets and can undergo alkylation or acylation under strong basic or acidic conditions.
-
Pyridine Ring: Acts as a weak base (pKa ~5–6), capable of coordinating to metal ions or protonating in acidic environments.
-
Pyrazine Moiety: Susceptible to electrophilic aromatic substitution at the electron-deficient positions, though steric hindrance from the methylene bridge may limit reactivity.
Comparative Analysis with Structural Analogs
Analog 1: 1-(4-Methylpyridin-2-yl)-1H-Pyrazole-4-Sulfonamide
This analog (CAS 1247362-63-5) lacks the pyrazine spacer and pyridin-4-yl group, resulting in reduced molecular weight (238.27 g/mol) . While simpler to synthesize, its biological activity is limited to weak carbonic anhydrase inhibition (IC₅₀ >50 μM) , highlighting the importance of the extended aromatic system in the parent compound for target engagement.
Analog 2: N-Ethyl-1-Methyl-1H-Pyrazole-4-Sulfonamide
Future Research Directions
Mechanistic Studies
Priority should be given to target identification using proteomics approaches (e.g., affinity chromatography coupled with mass spectrometry) to elucidate binding partners. Concurrently, molecular dynamics simulations could predict binding modes in kinase or carbonic anhydrase active sites.
Structural Optimization
Systematic modifications—such as halogenation of the pyridine ring or substitution of the methyl group with trifluoromethyl—may enhance potency and selectivity. Parallel synthesis techniques enabling rapid generation of analogs are recommended.
Preclinical Development
Comprehensive ADMET profiling (absorption, distribution, metabolism, excretion, toxicity) is essential. Key assays should include hepatic microsomal stability tests, CYP450 inhibition screening, and hERG channel binding studies to assess cardiac safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume